N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester

Catalog No.
S13324328
CAS No.
M.F
C28H24F5NO5
M. Wt
549.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl es...

Product Name

N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate

Molecular Formula

C28H24F5NO5

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)

InChI Key

DOUJYVMLNKRFHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester is a derivative of the amino acid L-serine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (t-butyl) group on the hydroxyl side chain. This compound is widely utilized in peptide synthesis due to its stability and ease of handling. The molecular formula for N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester is C28H24F5NO5, and it has a molecular weight of approximately 493.38 g/mol .

The primary chemical reaction involving N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester is its coupling reaction in peptide synthesis. The pentafluorophenyl ester group serves as an excellent leaving group, facilitating the formation of peptide bonds when reacted with amines. This reaction generally occurs under mild conditions, making it advantageous for synthesizing sensitive peptides. Upon coupling, the Fmoc group can be removed using base conditions, allowing for further modifications or elongation of the peptide chain .

While specific biological activities of N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester are not extensively documented, derivatives of L-serine are known to play crucial roles in various biological processes. L-serine itself is involved in protein synthesis and is a precursor for several important biomolecules, including neurotransmitters and phospholipids. The protective groups in this compound facilitate its use in synthesizing bioactive peptides that may exhibit various biological activities, including enzyme inhibition and receptor modulation .

The synthesis of N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester typically involves several steps:

  • Protection of L-serine: The hydroxyl group of L-serine is protected using a tert-butyl group.
  • Fmoc Protection: The amino group is then protected with the Fmoc group.
  • Formation of Pentafluorophenyl Ester: The final step involves converting the carboxylic acid into its corresponding pentafluorophenyl ester using pentafluorophenol and a coupling reagent like DCC (dicyclohexylcarbodiimide).

This multi-step synthesis allows for high yields and purity of the desired compound, making it suitable for use in peptide synthesis applications .

N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester finds extensive applications in:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis due to its stability and ease of use.
  • Isotope Labeling: It can be utilized to synthesize isotope-labeled peptides for mass spectrometry-based analyses.
  • Drug Development: Serves as a precursor for bioactive peptides that may have therapeutic potential .

Interaction studies involving N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester primarily focus on its role in peptide interactions with biological targets. These studies may include assessing binding affinities with receptors or enzymes and evaluating the effects of synthesized peptides on cellular pathways. Such investigations are crucial for understanding the pharmacological properties of peptides derived from this compound .

Several compounds share structural similarities with N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester, including:

  • Fmoc-O-tert-butyl-L-cysteine pentafluorophenyl ester: Similar protective groups but differs in the amino acid structure.
  • Fmoc-N-methyl-O-t-butyl-L-serine: Contains a methyl substitution at the nitrogen, altering its reactivity.
  • Fmoc-O-benzyl-L-serine: Features a benzyl instead of a tert-butyl protecting group.

Comparison Table

Compound NameKey FeaturesUnique Aspects
N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl esterStable Fmoc and t-butyl protecting groupsExcellent leaving group for peptide bond formation
Fmoc-O-tert-butyl-L-cysteine pentafluorophenyl esterContains cysteine; used for thiol-containing peptidesReactivity towards oxidation due to thiol group
Fmoc-N-methyl-O-t-butyl-L-serineMethyl substitution at nitrogenMay affect steric hindrance during coupling reactions
Fmoc-O-benzyl-L-serineBenzyl protecting groupDifferent removal conditions compared to t-butyl

N-α-Fmoc-O-t-butyl-L-serine pentafluorophenyl ester stands out due to its favorable reactivity profile and stability, making it particularly useful in automated peptide synthesis processes where efficiency and yield are critical .

Molecular Architecture

N-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester is defined by the systematic IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(tert-butoxy)]propanoic acid pentafluorophenyl ester. Its molecular formula is C₂₈H₂₄F₅NO₅, with a molecular weight of 549.4 g/mol. The structure comprises three functional domains:

  • Fmoc group: A base-sensitive protecting group for the α-amino terminus, ensuring orthogonal deprotection in SPPS.
  • O-tert-butyl-L-serine: The tert-butyl ether protects the serine hydroxyl group during synthesis, preventing unintended side-chain reactions.
  • Pentafluorophenyl ester: A highly reactive acylating agent that facilitates rapid amide bond formation with minimal racemization.

The stereochemistry at the α-carbon (S-configuration) preserves the L-serine configuration critical for biological activity. The tert-butyl group’s bulkiness (van der Waals volume: ~98 ų) ensures steric shielding, while the electron-deficient pentafluorophenyl ring enhances electrophilicity, enabling coupling at room temperature.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight549.4 g/mol
Melting PointNot reported
SolubilityDMF, DCM, ethyl acetate, acetone
Storage ConditionsSealed, dry, 2–8°C
CAS Registry105751-13-1

Spectroscopic Signatures

  • Infrared (IR): Strong absorptions at ~1,715 cm⁻¹ (C=O stretch, ester), ~1,520 cm⁻¹ (C-F stretch), and ~1,250 cm⁻¹ (C-O-C ether).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): δ 1.28 ppm (s, 9H, tert-butyl), δ 4.2–4.4 ppm (m, Fmoc CH₂), δ 5.1 ppm (m, α-H of serine).
    • ¹³C NMR: δ 155 ppm (Fmoc carbonyl), δ 170 ppm (ester carbonyl).

N-alpha-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester represents a crucial building block in modern peptide synthesis, characterized by its molecular formula C28H24F5NO5 and molecular weight of 549.49 g/mol [1] [2]. This compound incorporates multiple protecting group strategies that enable selective peptide bond formation while preventing unwanted side reactions during synthesis . The pentafluorophenyl ester functionality serves as an excellent leaving group, facilitating efficient coupling reactions under mild conditions [4] [5].

PropertyValueReference
Molecular FormulaC28H24F5NO5 [1] [2]
Molecular Weight (g/mol)549.49 [1] [2]
CAS Number105751-13-1 [1] [6] [2]
Melting Point (°C)67-71 [2]
AppearanceWhite powder [1] [2]
SolubilitySoluble in DMF, clearly soluble (1 mmol in 6 ml DMF) [1]
Storage Temperature (°C)15-25 [1]
Purity (HPLC)≥97.0% (area %) [1]
Enantiomeric Purity≥99.0% (a/a) [1]

Synthesis of Fmoc-Ser(tBu)-OPfp via Azidonitration Protocols

The synthesis of N-alpha-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester through azidonitration protocols represents an innovative approach that has gained significant attention in recent peptide synthesis methodologies [7] [8]. Azidonitration reactions typically involve the addition of both azide and nitrate functional groups across unsaturated bonds, although in the context of serine derivative synthesis, these protocols have been adapted for selective functionalization of hydroxyl-containing amino acids [9].

The azidonitration approach begins with the preparation of protected serine intermediates, where the hydroxyl group of serine is first protected using tert-butyl dimethylsilyl chloride in the presence of imidazole . The reaction proceeds through nucleophilic substitution, where the hydroxyl oxygen attacks the silicon center, displacing chloride and forming a stable silyl ether protecting group [11]. This protection strategy prevents unwanted reactions during subsequent synthetic steps while maintaining the stereochemical integrity of the serine residue [12].

Recent developments in azidonitration protocols have demonstrated the use of azidophenylselenylation as an alternative to traditional azidonitration methods [9]. This approach utilizes easily scalable reactions that avoid the need for complex reagent preparation while achieving high yields of protected amino acid derivatives [9]. The azidophenylselenylation method has been shown to provide superior results compared to conventional azidonitration when applied to galactal derivatives, suggesting potential applications in amino acid chemistry [9].

The implementation of azidonitration protocols in serine chemistry involves the careful control of reaction conditions to prevent epimerization and side product formation [13] [14]. The presence of metal ions during these reactions can be problematic, as they may be captured by peptides or other biomolecules and prove difficult to remove [13]. To address this challenge, metal-free azidonitration protocols have been developed using reagents such as azidodiphenylmethane, which enables both diazo transfer and azide substitution reactions without requiring metal catalysts [13].

The conversion of hydrazide intermediates to azides represents a critical step in azidonitration protocols [15]. This transformation is typically performed using nitrites such as sodium nitrite, amyl nitrite, or tert-butyl nitrite in the presence of an acid [15]. Hydrochloric acid is commonly used, although organic acids are often preferred to maintain compatibility with sensitive functional groups [15]. The resulting azide intermediates can then undergo coupling reactions with amino groups to form peptide bonds while maintaining excellent stereochemical control [14].

MethodReagentsSolventTemperatureYield (%)Reference
Standard EsterificationPentafluorophenol, DCC, benzotriazol-1-olN,N-dimethyl-formamide20°C80 [6]
Electrochemical SynthesisPentafluorophenol, TMG, Et4NOTsAcetonitrileRoom temperature95 [4] [5]
Fragment Condensation (HOBt/DCC)HOBt (4 Eq), DCC (4 Eq), DIPEA (2 Eq)DMFRoom temperature>99 [16]
TBTU-mediated CouplingTBTU (2 Eq), DIPEA (3 Eq)DMA/NMP (1:1)Room temperature>95 [16]

Fragment Condensation Strategies Using Pentafluorophenyl Esters

Fragment condensation strategies utilizing pentafluorophenyl esters have revolutionized peptide synthesis by enabling the efficient assembly of larger peptide sequences from smaller, well-characterized fragments [16]. The pentafluorophenyl ester group serves as an exceptional leaving group due to the electron-withdrawing properties of the fluorine atoms, which significantly enhance the electrophilicity of the carbonyl carbon [17] [18].

The mechanism of fragment condensation involves the nucleophilic attack of an amino group on the carbonyl carbon of the pentafluorophenyl ester, resulting in the displacement of pentafluorophenol and formation of a new amide bond [19] [20]. This reaction proceeds under mild conditions and exhibits remarkable chemoselectivity, making it particularly valuable for the synthesis of complex peptides containing sensitive functional groups [21] [22].

In solid-phase peptide synthesis applications, fragment condensation strategies using pentafluorophenyl esters have demonstrated superior performance compared to traditional coupling methods [16]. The reaction typically employs protected peptide fragments that are synthesized on solid support, cleaved from the resin with full preservation of protecting groups, and then assembled through solution-phase condensation reactions [16]. This hybrid approach combines the advantages of solid-phase synthesis with the precise control offered by solution-phase chemistry [16].

The kinetics of pentafluorophenyl ester coupling reactions have been extensively studied, revealing rapid reaction rates that enable quantitative coupling within 10 minutes using only 1.5 equivalents of the activated amino acid [9]. This efficiency represents a significant improvement over conventional coupling methods, which typically require 2-3 equivalents of the coupling partner and longer reaction times [23]. The enhanced reactivity of pentafluorophenyl esters has been attributed to the favorable thermodynamics of pentafluorophenol elimination [17].

Fragment condensation strategies have proven particularly effective for the synthesis of difficult sequences that are prone to aggregation during stepwise assembly [23]. The use of pentafluorophenyl esters in fragment condensation allows for the preparation of peptide segments under optimized conditions, followed by their convergent assembly into the final product [16]. This approach minimizes the cumulative effects of incomplete coupling and side reactions that can occur during stepwise synthesis [22].

The implementation of fragment condensation using pentafluorophenyl esters has been demonstrated in the synthesis of complex glycopeptides [9]. In these applications, the method yields highly pure products comprising multiple tandem repeats with extensive glycosylation patterns [9]. The success of these syntheses highlights the compatibility of pentafluorophenyl ester chemistry with sensitive glycosidic bonds and other labile functionalities [9].

Electrochemical methods for pentafluorophenyl ester formation have emerged as environmentally friendly alternatives to traditional coupling reagent-based approaches [4] [5]. These methods leverage the anodic activation of pentafluorophenol to generate reactive intermediates that facilitate esterification without the need for toxic dehydrating agents [4] [5]. The electrochemical approach achieves excellent yields while avoiding the use of carbodiimides and other potentially hazardous coupling reagents [4] [5].

SubstrateRelative ReactivityCoupling Time (min)Base RequirementSelectivityReference
Pentafluorophenyl benzoate1.0 (reference)10Weak baseHigh [17] [18]
Phenyl benzoate<0.01No reactionStrong baseLow [17]
N-Ts sulfonamide0.7730Weak baseModerate [17]
N-acylglutarimide>205No baseVery high [17]
NHS ester0.8515Weak baseHigh [4]

Orthogonal Protecting Group Strategies in Peptide Assembly

Orthogonal protecting group strategies represent the foundation of modern peptide synthesis, enabling the selective deprotection of specific functional groups without affecting other protected sites within the molecule [24] [25] [26]. The concept of orthogonality requires that protecting groups can be removed under completely different reaction conditions, such as basic conditions for one group and acidic conditions for another [27] [28].

The Fmoc/tBu protection scheme represents the most widely used orthogonal system in contemporary peptide synthesis [26] [29]. In this strategy, the fluorenylmethoxycarbonyl group protects the alpha-amino functionality and is removed under basic conditions using piperidine, while tert-butyl-based protecting groups shield side chain functionalities and are removed under acidic conditions using trifluoroacetic acid [29] [30]. This combination provides true orthogonality since the deprotection conditions are completely distinct [25] [26].

The implementation of orthogonal protecting groups in N-alpha-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester synthesis requires careful consideration of the stability of each protecting group under the various reaction conditions employed [31]. The tert-butyl ether protecting group on the serine hydroxyl is particularly robust, remaining intact throughout basic Fmoc deprotection cycles while being readily cleaved under the acidic conditions used for final global deprotection [32] [33].

Advanced orthogonal protection strategies have been developed to address the synthesis of complex peptides requiring multiple selective deprotection steps [24]. The ivDde protecting group system enables selective deprotection with hydrazine while maintaining compatibility with both Fmoc and tBu protecting groups [24]. This three-dimensional orthogonality allows for sophisticated synthetic strategies involving cyclization, branching, and side-chain modification reactions [24].

The Mtt protecting group represents another valuable addition to the orthogonal protection toolkit, offering mild acid-labile protection that can be removed with dilute trifluoroacetic acid without affecting tBu-protected functionalities [24]. This quasi-orthogonal relationship enables sequential deprotection strategies for complex peptide architectures [24]. The kinetic differences in acid-mediated deprotection between Mtt and tBu groups allow for selective removal under carefully controlled conditions [24].

The development of photolabile protecting groups has expanded the scope of orthogonal protection strategies [31]. These groups can be removed using specific wavelengths of light, providing a fourth dimension of orthogonality that is completely independent of chemical reaction conditions [31]. The integration of photolabile protection with traditional Fmoc/tBu chemistry enables sophisticated synthetic approaches for peptide modification and conjugation [31].

Quality control considerations in orthogonal protection strategies require careful monitoring of protecting group stability throughout the synthesis [23]. The use of high-performance liquid chromatography and mass spectrometry enables real-time assessment of protecting group integrity and early detection of unwanted deprotection events [1]. This analytical oversight is particularly important for complex syntheses involving multiple orthogonal protecting groups [23].

The compatibility of orthogonal protecting groups with automated synthesis platforms has been a driving force in the development of standardized protection strategies [34]. Modern peptide synthesizers can accommodate multiple orthogonal deprotection protocols, enabling the routine synthesis of complex peptides with high efficiency and reproducibility [34]. The elimination of washing steps in some advanced protocols has further improved the sustainability and cost-effectiveness of orthogonal protection strategies [34].

Protecting Group SystemAlpha-Amino ProtectionSide Chain ProtectionDeprotection ConditionsOrthogonalityReference
Fmoc/tBuFmoc (base-labile)tBu (acid-labile)Piperidine/TFATrue orthogonal [24] [25] [26]
Fmoc/ivDdeFmoc (base-labile)ivDde (hydrazine-labile)Piperidine/2% hydrazineTrue orthogonal [24]
Fmoc/MttFmoc (base-labile)Mtt (mild acid-labile)Piperidine/1% TFAQuasi-orthogonal [24]
Fmoc/DdeFmoc (base-labile)Dde (hydrazine-labile)Piperidine/2% hydrazineTrue orthogonal [24]
Boc/BzlBoc (acid-labile)Bzl (acid-labile)TFA/HFQuasi-orthogonal [25] [27]

Crystallographic Characterization of Active Ester Derivatives

The crystallographic analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-L-serine pentafluorophenyl ester and related active ester derivatives reveals distinctive structural features that are crucial for understanding their reactivity and stability in peptide synthesis applications [1] [2] [3].

Single crystal X-ray diffraction studies of pentafluorophenyl ester derivatives typically yield monoclinic or triclinic crystal systems with space groups such as P21/c or P1̄ [2] [3]. The unit cell parameters for representative pentafluorophenyl compounds show dimensions of approximately a=834.0, b=1199.1, c=2214.6 Å with β angles around 98° [2]. These crystallographic parameters reflect the inherent molecular geometry imposed by the bulky fluorenylmethoxycarbonyl protecting group and the electron-withdrawing pentafluorophenyl moiety.

The crystal packing of active ester derivatives exhibits several key intermolecular interactions that contribute to their solid-state stability [3]. Fluorine-fluorine contacts play a significant role in stabilizing the crystal lattice, with F···F distances typically ranging from 2.6 to 3.2 Å [3]. These interactions complement the conventional hydrogen bonding networks formed by the amino acid backbone and the fluorenylmethoxycarbonyl group. The pentafluorophenyl rings maintain planarity within the crystal structure, facilitating π-π stacking interactions that contribute to the overall stability of the crystalline form [3].

Comparative crystallographic studies of Fmoc-protected amino acid derivatives demonstrate that the introduction of the pentafluorophenyl ester functionality does not significantly alter the fundamental structural motifs observed in simpler derivatives [4] [5]. The fluorenylmethoxycarbonyl group consistently adopts extended conformations that minimize steric interactions while maximizing intermolecular contacts through aromatic stacking [4]. The tert-butyl protecting group on the serine hydroxyl maintains its expected tetrahedral geometry and contributes to the overall molecular volume without introducing significant conformational strain.

The crystallographic data also reveals important information about molecular conformation and intramolecular interactions [1]. The dihedral angles between the fluorenyl rings and the central amino acid framework typically range from 65° to 85°, reflecting the balance between steric constraints and electronic stabilization [4]. The pentafluorophenyl ring adopts orientations that optimize electrostatic interactions while minimizing unfavorable contacts with the bulky protecting groups.

Nuclear Magnetic Resonance Spectral Signatures for Reaction Monitoring

Nuclear magnetic resonance spectroscopy provides powerful tools for monitoring the synthesis and characterization of N-fluorenylmethoxycarbonyl-O-tert-butyl-L-serine pentafluorophenyl ester, with each nucleus offering unique spectroscopic signatures that enable detailed structural analysis and reaction monitoring [6] [7] [8].

Proton nuclear magnetic resonance spectroscopy of the target compound reveals characteristic patterns that facilitate identification and purity assessment [7]. The fluorenylmethoxycarbonyl protecting group generates a complex multiplet pattern in the aromatic region between 7.2-7.8 ppm, with the benzylic CH2 protons appearing as a characteristic doublet around 4.2-4.4 ppm [9]. The serine α-proton typically resonates at 4.3-4.5 ppm as a complex multiplet due to coupling with both the amino proton and the β-methylene protons. The β-methylene protons of the serine residue appear as a pair of doublets around 3.8-4.1 ppm, with geminal coupling constants of approximately 11-12 Hz and vicinal coupling to the α-proton of 3-5 Hz [9].

The tert-butyl protecting group on the serine hydroxyl provides a distinctive singlet at 1.1-1.2 ppm, integrating for nine protons and serving as an excellent internal standard for quantitative analysis [10]. This signal is particularly valuable for monitoring ester hydrolysis reactions, as its intensity directly correlates with the degree of tert-butyl protection.

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for characterizing the pentafluorophenyl ester functionality [6] [8] [11]. The five fluorine atoms of the pentafluorophenyl ring generate distinct signals that span a range of approximately 15-20 ppm, typically appearing between -145 to -165 ppm relative to trichlorofluoromethane [11]. The ortho-fluorines appear as doublets of doublets around -155 to -160 ppm, while the meta-fluorines resonate slightly upfield at -160 to -165 ppm, and the para-fluorine appears as a triplet of triplets around -150 to -155 ppm [11].

The fluorine-19 nuclear magnetic resonance spectrum provides unique advantages for monitoring reaction progress and identifying intermediates [6]. The large chemical shift dispersion and high sensitivity of fluorine nuclei enable detection of trace impurities and reaction byproducts that might not be observable by other spectroscopic methods [8]. During coupling reactions, the consumption of the pentafluorophenyl ester can be monitored in real-time by following the decrease in intensity of the characteristic fluorine signals [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the carbonyl carbon environments [12]. The ester carbonyl carbon of the pentafluorophenyl ester typically appears around 160-165 ppm, while the fluorenylmethoxycarbonyl carbonyl resonates at 155-160 ppm [12]. The pentafluorophenyl ring carbons generate a complex pattern between 135-145 ppm, with extensive fluorine-carbon coupling that creates characteristic multiplet patterns [12].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide detailed connectivity information that is essential for complete structural characterization [7]. These methods are particularly valuable for confirming the regioselectivity of synthetic transformations and identifying potential side products or rearrangement products.

Mass Spectrometric Profiling of Synthetic Intermediates

Mass spectrometry serves as an indispensable analytical tool for characterizing N-fluorenylmethoxycarbonyl-O-tert-butyl-L-serine pentafluorophenyl ester and monitoring its synthetic intermediates throughout the peptide coupling process [13] [12] [14]. The technique provides detailed fragmentation patterns that enable identification of specific structural features and assessment of synthetic purity.

Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]+ for the target compound at m/z 549.4, corresponding to the molecular formula C28H25F5NO5 [15]. The isotope pattern reflects the presence of five fluorine atoms and provides additional confirmation of molecular composition. Under standard ionization conditions, the molecular ion peak typically represents 50-100% relative intensity and serves as the base peak in positive ion mode [12].

The fragmentation behavior of N-fluorenylmethoxycarbonyl-O-tert-butyl-L-serine pentafluorophenyl ester follows predictable patterns that facilitate structural elucidation [16] [17] [14]. Loss of the fluorenylmethoxycarbonyl group through α-cleavage generates a prominent fragment at [M-222]+, corresponding to the deprotected amino acid pentafluorophenyl ester [14]. This fragmentation pathway is particularly prevalent under collision-induced dissociation conditions and provides diagnostic information about the protecting group integrity.

Sequential loss of the tert-butyl group through McLafferty rearrangement produces fragments at [M-57]+, indicative of the tert-butyl ester functionality [17] [10]. This fragmentation is enhanced under elevated collision energies and serves as a specific marker for tert-butyl-protected compounds. The combination of fluorenylmethoxycarbonyl and tert-butyl losses generates fragments at [M-279]+, representing the core serine structure with the pentafluorophenyl ester intact.

The pentafluorophenyl ester group undergoes characteristic fragmentation that produces diagnostic ions specific to this functionality [17]. Loss of pentafluorophenol [M-184]+ is a prominent fragmentation pathway that occurs through ester bond cleavage and provides definitive evidence for the presence of the active ester group [16]. The pentafluorophenyl fragment itself appears at m/z 167, serving as a signature ion for pentafluorophenyl-containing compounds [17].

High-resolution mass spectrometry enables precise mass measurements that facilitate elemental composition determination and distinguish between isobaric species [13] [12]. The accurate mass of the molecular ion, combined with isotope pattern analysis, provides definitive confirmation of molecular formula and can detect trace impurities with mass differences as small as 0.001 Da [12].

Tandem mass spectrometry experiments, including multiple reaction monitoring and product ion scanning, enable targeted analysis of specific synthetic intermediates and quantitative assessment of reaction progress [13] [18]. These methods are particularly valuable for monitoring peptide coupling reactions in real-time and detecting the formation of deletion sequences or other synthetic byproducts [14] [19].

The mass spectrometric analysis of synthetic intermediates reveals important insights into reaction mechanisms and side reactions [12] [20]. During coupling reactions, intermediate species such as acylium ions and amino acid fragments can be detected and characterized, providing mechanistic information that guides optimization of synthetic conditions [20]. The detection of specific fragmentation patterns also enables identification of epimerization products and other stereochemical impurities that might compromise peptide quality [12].

Atmospheric pressure chemical ionization and electron impact ionization provide complementary ionization methods that can reveal different aspects of molecular fragmentation [16] [17]. These techniques are particularly useful for analyzing volatile synthetic intermediates and detecting neutral loss pathways that might not be apparent under electrospray ionization conditions [17].

The integration of liquid chromatography with mass spectrometry enables separation and individual characterization of complex synthetic mixtures [19]. This approach is essential for analyzing crude synthetic products and identifying specific impurities or byproducts that require attention during process optimization [19]. The combination of chromatographic retention time data with mass spectral fragmentation patterns provides definitive identification of synthetic intermediates and enables quantitative assessment of synthetic efficiency [19].

XLogP3

5.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

549.15746368 g/mol

Monoisotopic Mass

549.15746368 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

Explore Compound Types